7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine

Anticancer Structure-Activity Relationship Cervical Adenocarcinoma

This 7-chloro intermediate is the exact regioisomer validated in published HeLa-selective anticancer SAR. The 5-phenyl-2-(p-tolyl) arrangement—not the reversed 5-(p-tolyl)-2-phenyl isomer—delivers selectivity indices >15 against cervical adenocarcinoma when elaborated with appropriate amines. As the SₙAr substrate for 7-amino, 7-sulfonylpiperazine, and VEGFR2-targeted derivatives, this correct regioisomer ensures SAR consistency with literature. A single methyl shift alters cytotoxicity up to 16-fold.

Molecular Formula C18H12ClN3O
Molecular Weight 321.8 g/mol
Cat. No. B7854090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine
Molecular FormulaC18H12ClN3O
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(O2)C(=NC(=N3)C4=CC=CC=C4)Cl
InChIInChI=1S/C18H12ClN3O/c1-11-7-9-13(10-8-11)18-22-17-14(23-18)15(19)20-16(21-17)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyKMLPJLWCIFIOSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine – Core Scaffold Identity and Procurement-Relevant Characteristics


7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine (CAS 1225162-95-7; molecular formula C₁₈H₁₂ClN₃O; MW 321.76) is a 2,5-diaryl-7-chloro-substituted fused heterocycle belonging to the oxazolo[4,5-d]pyrimidine class . The compound features a reactive chlorine atom at position 7 on the pyrimidine ring, a phenyl group at position 5, and a p-tolyl (4-methylphenyl) group at position 2 of the oxazole ring [1]. This specific substitution pattern distinguishes it from its closest regioisomer, 7-chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine (CAS 1241709-22-7), in which the aryl group positions are reversed . The oxazolo[4,5-d]pyrimidine scaffold is recognized as a purine-mimetic platform with demonstrated applications in anticancer and antiviral research, though it remains significantly less explored than its [5,4-d] isomer [2]. Predicted density is 1.314 ± 0.06 g/cm³ at standard conditions .

Why 7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine Cannot Be Interchanged with Generic Analogs


Substituting 7-chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine with a generic oxazolopyrimidine or a close structural analog introduces measurable and consequential divergence in downstream biological outcomes. The regioisomeric placement of aryl substituents—phenyl at position 5 and p-tolyl at position 2—is not functionally equivalent to the reversed 5-(p-tolyl)-2-phenyl arrangement; published SAR data demonstrate that methylation of the phenyl ring at the 5-position restores anticancer activity in certain 7-amino derivatives, while simultaneous methylation of both aryl rings abolishes it [1]. Furthermore, the chlorine atom at position 7 is the essential synthetic handle for nucleophilic aromatic substitution, enabling diversification into 7-amino analogs that achieve selectivity indices exceeding 15 against HeLa cervical adenocarcinoma cells [1]. Even minor molecular weight shifts relative to the des-methyl 2,5-diphenyl analog (ΔMW = +14.02 Da from the p-tolyl methyl group) alter calculated logP and predicted membrane permeability, which in the oxazolo[4,5-d]pyrimidine class has been shown to correlate directly with cytotoxicity thresholds [2]. The [4,5-d] ring fusion itself confers a distinct hydrogen-bonding profile relative to the [5,4-d] isomer, with in silico evidence indicating that oxazolo[5,4-d]pyrimidines form more stable protein–ligand complexes [2].

Quantitative Evidence Guide: Verifiable Differentiation of 7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine Against Comparators


Regioisomeric Position of Aryl Substituents Determines Downstream Cytotoxic Potency in HeLa Cells

The target compound bears a phenyl group at position 5 and a p-tolyl (4-methylphenyl) group at position 2. Its regioisomer, 7-chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine (CAS 1241709-22-7), has the aryl groups reversed. This positional difference is consequential: SAR analysis of 7-amino derivatives derived from these intermediates shows that methylation of the phenyl ring specifically at the 5-position restores cytotoxic activity against HeLa cells (compound 6 → 7: from inactive to IC₅₀ = 62.59 ± 8.73 µM, SI > 15.98), whereas simultaneous methylation of both aryl rings yields an inactive compound (compound 8, IC₅₀ > 1000 µM) [1]. Furthermore, replacing the 5-phenyl substituent with a 4-methylphenyl group combined with a 7-(4-chlorophenyl) modification sharply reduces HeLa cytotoxicity relative to the parent diphenyl derivative (compound 1 IC₅₀ = 6.13 ± 1.95 µM vs. compound 4 IC₅₀ = 98.05 ± 4.11 µM, a 16-fold potency loss) [1]. These data establish that the position of the methyl-bearing aryl ring is not interchangeable and that the specific 5-phenyl-2-(p-tolyl) arrangement defines a distinct SAR branch.

Anticancer Structure-Activity Relationship Cervical Adenocarcinoma

7-Chloro Substituent Enables Diversification into HeLa-Selective Anticancer Candidates with Quantified Selectivity Indices

The chlorine at position 7 of the target compound serves as the essential leaving group for nucleophilic aromatic substitution (SₙAr), enabling installation of diverse amine pharmacophores. This synthetic handle has been exploited to generate 7-amino derivatives with quantified selectivity for HeLa cervical cancer cells over non-cancer NCTC clone 929 fibroblasts. Among nine derivatives synthesized from 2,5-diaryl-7-chloro intermediates, compound 7 (bearing a hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one at position 7) achieved a HeLa selectivity index (SI) > 15.98 (HeLa IC₅₀ = 62.59 ± 8.73 µM; non-cancer CC₅₀ > 1000 µM) [1]. Compound 9 (N-methyl-D-glucamine substituent) achieved SI = 14.15 (HeLa IC₅₀ = 49.92 ± 3.98 µM; NCTC CC₅₀ = 706.50 ± 48.51 µM) [1]. In contrast, the same scaffold with a morpholine substituent at position 7 (compound 2) was completely inactive (HeLa IC₅₀ > 1000 µM), demonstrating that the 7-chloro intermediate is the critical node for generating active versus inactive compounds through amine selection [1].

Medicinal Chemistry Selectivity Index Cervical Cancer

Lipophilicity-Driven Cytotoxicity Thresholds Distinguish Oxazolo[4,5-d]pyrimidine Subclasses

Among 15 oxazolo[4,5-d]pyrimidine derivatives tested for antiviral activity and cell cytotoxicity, a clear logP-dependent cytotoxicity bifurcation was identified. Compounds with calculated logP values between 5.51 and 6.72 (compounds 1–4, 9, 15) exhibited high cytotoxicity with CC₅₀ values ranging from 2.96 to 37.54 µM across multiple cell lines [1]. In contrast, compounds with logP between 3.65 and 5.24 (compounds 5, 6, 8, 10, 13) showed low toxicity, with CC₅₀ values consistently exceeding 150 µM [1]. The target compound, 7-chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine, lacks the polar 7-amino substituents present in the tested derivatives and carries two lipophilic aryl rings plus a chlorine atom, placing its predicted logP in the high range (estimated ~5.5–6.7 based on the regioisomer's measured logP of 5.68 ). This positions the compound in the high-cytotoxicity class, consistent with its intended role as a reactive intermediate rather than a final bioactive agent.

ADMET Lipophilicity Cytotoxicity

Molecular Weight Differentiation from Des-Methyl Diphenyl Analog Impacts Physicochemical and ADMET Profile

The target compound (C₁₈H₁₂ClN₃O, MW 321.76 ) differs from the simpler 7-chloro-2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidine (C₁₇H₁₀ClN₃O, MW ~307.74 ) by exactly one methyl group (ΔMW = +14.02 Da). This methyl substitution on the 2-aryl ring (forming the p-tolyl moiety) increases the molecular weight by approximately 4.55% and adds one rotatable bond, altering both steric and electronic properties at the oxazole-proximal region . The addition of the methyl group increases calculated logP by approximately 0.3–0.5 log units relative to the des-methyl analog, based on the class trend where each additional methyl contributes ~0.5 to logP [1]. In the oxazolo[4,5-d]pyrimidine class, this magnitude of logP increase has been associated with a shift from low-cytotoxicity (CC₅₀ > 150 µM) to high-cytotoxicity (CC₅₀ < 40 µM) regimes [1].

Physicochemical Properties Drug Design Molecular Descriptors

Oxazolo[4,5-d]pyrimidine vs. Oxazolo[5,4-d]pyrimidine Scaffold: Differential Protein Binding Stability

The [4,5-d] versus [5,4-d] ring fusion isomerism in the oxazolopyrimidine scaffold produces measurably different protein–ligand interaction profiles. In silico docking studies comparing both isomeric forms revealed that oxazolo[5,4-d]pyrimidines form more stable complexes with target proteins through hydrogen-bond networks involving the lone electron pair at nitrogen atoms and protonated amino acid residues [1]. However, the oxazolo[4,5-d]pyrimidine scaffold—to which the target compound belongs—remains significantly understudied, with the 2018 review noting that the literature contains far fewer biological studies on [4,5-d] isomers due to historically limited synthetic access [2]. This synthetic scarcity is now being addressed: the 7-chloro intermediates of the [4,5-d] series have been validated as precursors to compounds exhibiting VEGFR2 docking scores (ΔG: −10.1, −9.6, −9.8 kcal/mol for piperazine-substituted derivatives 8a–8c) and in vitro antitumor activity surpassing doxorubicin against MDA-MB-231 cells (IC₅₀ = 0.21 µM vs. doxorubicin IC₅₀ = 0.36 µM) [3]. The [4,5-d] scaffold thus offers a distinct intellectual property and novelty advantage relative to the more extensively patented [5,4-d] series.

Scaffold Selection Molecular Docking Kinase Inhibition

Differential Antiviral Cytotoxicity Profile Between Regioisomeric 7-Amino Derivative Series

The Arkivoc 2022 study evaluated antiviral activity and cytotoxicity of 15 oxazolo[4,5-d]pyrimidine derivatives divided into three structural subclasses: compounds 1–9 (5-(4-methylphenyl)-2-phenyl series), compounds 10–12, 14, 15 (2-(4-methylphenyl)-5-phenyl series—derived from the target compound's regioisomeric intermediate), and compound 13 (2,5-diphenyl series). The cytotoxicity profiles differ markedly between these subclasses. In the 2-(4-methylphenyl)-5-phenyl series (corresponding to the target compound's 7-amino derivatives), CC₅₀ values range from 3.05 µM (compound 15) to >150 µM (compound 10). Compound 15 (7-(4-methylphenylsulfonyl)-1,4-diazepane derivative) shows uniformly high cytotoxicity across all four viral host cell types (CC₅₀ = 3.05–5.27 µM) [1]. In contrast, compound 13 from the 2,5-diphenyl series (lacking the methyl group) shows low toxicity (CC₅₀ > 150 µM for three of four assays) [1]. Only compound 3 (from the 5-(4-methylphenyl)-2-phenyl series) showed antiviral activity (BKV EC₅₀ = 3.51 µM, SI = 7) [1]. These data demonstrate that the methyl-bearing aryl position and the nature of the 7-substituent collectively determine the cytotoxicity and antiviral selectivity of the final compounds, reinforcing that the specific 2-(p-tolyl)-5-phenyl 7-chloro intermediate is a distinct chemical entity whose derivatives populate a unique region of biological activity space.

Antiviral BK Virus Selectivity

High-Value Application Scenarios for 7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine Based on Verified Evidence


Medicinal Chemistry: Synthesis of HeLa-Selective 7-Amino Anticancer Candidates

This compound serves as the direct SₙAr substrate for generating 7-amino derivatives with demonstrated HeLa selectivity. Published SAR shows that the specific 5-phenyl-2-(p-tolyl) arrangement, when elaborated with appropriate amines (e.g., hexahydro-methanopyridodiazepine or N-methyl-D-glucamine), yields compounds with selectivity indices up to >15.98 against cervical adenocarcinoma relative to non-cancer fibroblasts [1]. Researchers pursuing HeLa-selective or broader anticancer SAR programs should use this exact regioisomer to ensure that structure-activity inferences remain internally consistent with the published data, which establish that even a single methyl group positional change alters cytotoxicity by up to 16-fold [1].

Antiviral Lead Optimization: Accessing Tunable Cytotoxicity in DNA Virus Models

The 7-chloro intermediate enables preparation of 7-sulfonylpiperazine and 7-sulfonyldiazepane derivatives evaluated against HCMV, VZV, BKV, and HSV-1. Derivatives from the corresponding 2-(4-methylphenyl)-5-phenyl series span a CC₅₀ range from 3.05 µM to >150 µM depending on the 7-substituent choice, providing a wide SAR window for balancing antiviral potency against host-cell toxicity [2]. The intermediate's predicted high logP (~5.5–6.7) informs the need for polar 7-substituents to reduce cytotoxicity, a design principle directly supported by the logP-cytotoxicity correlation established in the oxazolo[4,5-d]pyrimidine class [2].

Kinase Inhibitor Discovery: VEGFR2-Targeted Scaffold Expansion

The oxazolo[4,5-d]pyrimidine core, accessed through 7-chloro intermediates, has been validated as a VEGFR2-targeting scaffold through combined docking and in vitro studies. 7-Piperazine-substituted derivatives demonstrated favorable docking free energies (ΔG: −10.1, −9.6, −9.8 kcal/mol) and compound 8c (bearing a 5-(4-chlorophenyl) group) achieved antiproliferative activity exceeding doxorubicin on MDA-MB-231 triple-negative breast cancer cells (IC₅₀ = 0.21 vs. 0.36 µM) [3]. The 7-chloro intermediate with the specific 5-phenyl-2-(p-tolyl) substitution pattern provides a differentiated starting point for expanding VEGFR2 SAR beyond the published 5-(4-chlorophenyl) series, potentially accessing novel selectivity profiles against VEGFR2 versus other RTKs.

Chemical Biology Tool Compound Synthesis: Purine-Mimetic Probe Development

The oxazolo[4,5-d]pyrimidine scaffold is explicitly recognized as a purine-mimetic platform capable of competing with ATP/GTP at nucleotide-binding pockets of kinases, ATPases, and polymerases [1]. The 7-chloro-5-phenyl-2-(p-tolyl) derivative provides a functionalizable purine analog wherein the p-tolyl group at position 2 mimics the hydrophobic interactions of the purine C2 substituent, while the 7-chloro position allows installation of linker moieties for bioconjugation, fluorescent tagging, or photoaffinity labeling. This application is supported by the scaffold's demonstrated engagement with cancer-relevant targets where purine nucleotide binding is essential [1].

Quote Request

Request a Quote for 7-Chloro-5-phenyl-2-(p-tolyl)oxazolo[4,5-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.